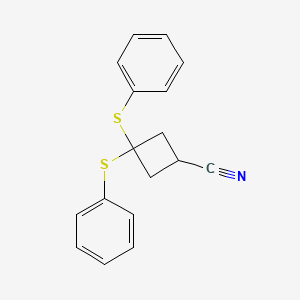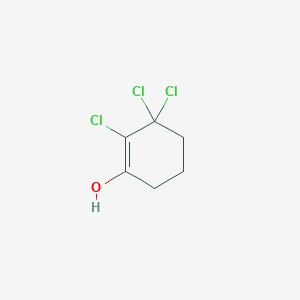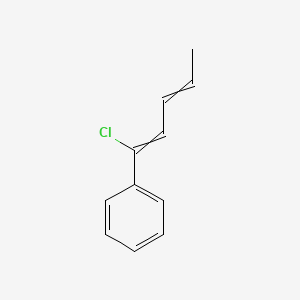methanone CAS No. 90908-63-7](/img/structure/B14356844.png)
[2-(1,2-Dihydroxyethyl)-1-benzofuran-3-yl](4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone typically involves the cyclization of ortho-hydroxystilbenes. One common method uses hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in acetonitrile to achieve the desired product in good yields . Another approach involves the oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize metal-catalyzed reactions. For instance, ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis can be employed . Additionally, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in the presence of (diacetoxyiodo)benzene.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzofuran derivatives.
Scientific Research Applications
2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzofurans: These compounds share a similar benzofuran core but differ in the substituents attached to the aromatic ring.
3-Hydroxybenzofurans: These compounds have a hydroxyl group at the 3-position of the benzofuran ring.
Uniqueness
What sets 2-(1,2-Dihydroxyethyl)-1-benzofuran-3-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90908-63-7 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
[2-(1,2-dihydroxyethyl)-1-benzofuran-3-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H14O5/c18-9-13(20)17-15(12-3-1-2-4-14(12)22-17)16(21)10-5-7-11(19)8-6-10/h1-8,13,18-20H,9H2 |
InChI Key |
QDLVAJQHNYJXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(CO)O)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
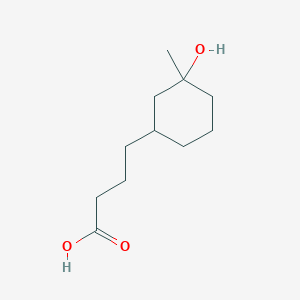
![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)

![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
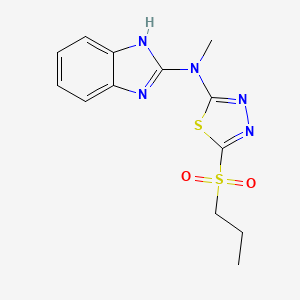
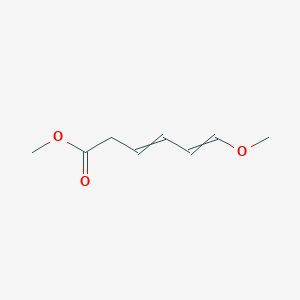
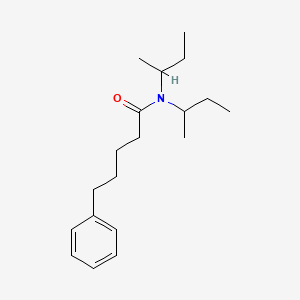
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
